![molecular formula C22H21N3OS B3206689 N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1040671-88-2](/img/structure/B3206689.png)
N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide
Übersicht
Beschreibung
Imidazo[2,1-b]thiazole scaffolds are a part of a group of azole heterocycles. They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Synthesis Analysis
A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound .Molecular Structure Analysis
The molecular structure of these compounds includes a five-membered heterocyclic ring containing one sulfur and one nitrogen atom .Chemical Reactions Analysis
The synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in various fields .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has garnered attention due to its potential as an anticancer agent. Researchers have synthesized novel derivatives based on the imidazo[2,1-b]thiazole scaffold. These derivatives were tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Notably, compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) exhibited promising inhibition against MDA-MB-231 (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cell lines .
Antifungal Properties
Imidazo[2,1-b]thiazole derivatives have shown antifungal activity. Some compounds, including those related to our target compound, exhibit effectiveness against fungi such as Trichophyton rubrum and Microsporum audounii .
Pancreatic Cancer Treatment
Considering the inherent resistance of pancreatic cancer cells to most chemotherapeutic agents, researchers synthesized a new series of 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives . These compounds were evaluated for their cytotoxic activity against pancreatic ductal adenocarcinoma. The study revealed promising results, suggesting their potential as anticancer agents .
Other Pharmacological Activities
Imidazo[2,1-b]thiazole scaffolds have also been explored for their antibacterial, anti-inflammatory, and antihypertensive properties. Additionally, they serve as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .
Wirkmechanismus
Target of Action
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been reported to exhibit a broad spectrum of pharmacological activities . They have been associated with antifungal , antibacterial , anti-inflammatory , and cytotoxic activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit cytotoxic activity against human cancer cell lines . This suggests that the compound may interact with cellular targets to inhibit cell proliferation or induce cell death, although the specific mechanisms remain to be elucidated.
Biochemical Pathways
Given the broad range of activities associated with imidazo[2,1-b]thiazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to cell proliferation, inflammation, and microbial growth, among others.
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activity against human cancer cell lines . This suggests that the compound may have the potential to inhibit cell proliferation or induce cell death.
Zukünftige Richtungen
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future direction could be the further development of these compounds for various applications.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c26-21(23-14-13-17-7-3-1-4-8-17)12-11-19-16-27-22-24-20(15-25(19)22)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKPDGSKUHJLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



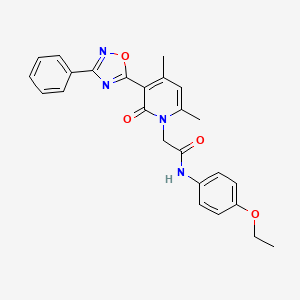
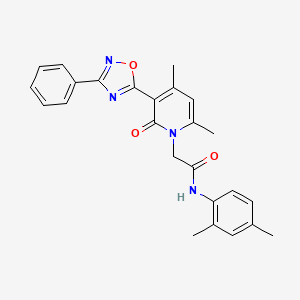

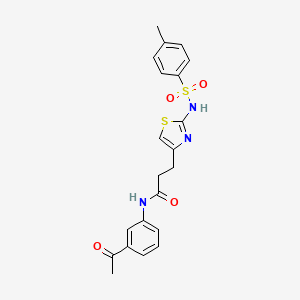

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3206648.png)

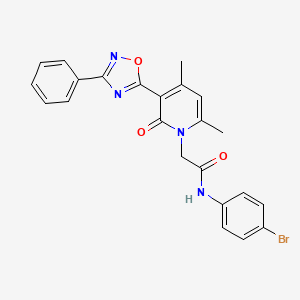
![1-(4-(Furan-2-carbonyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one](/img/structure/B3206660.png)
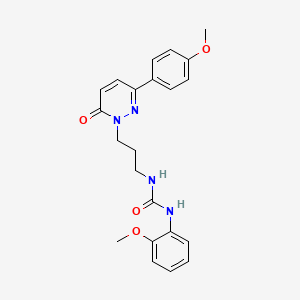
![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B3206685.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea](/img/structure/B3206699.png)
![3-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B3206707.png)